molecular formula C15H17NO5 B611259 (4E)-TCO-PNB Ester

(4E)-TCO-PNB Ester

Cat. No.: B611259
M. Wt: 291.30 g/mol
InChI Key: FJMMADPCDJNXAH-UHFFFAOYSA-N
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Description

Evolution of Bioorthogonal Chemistry and Strained Alkenes in Research

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govacs.org Coined by Carolyn Bertozzi, this concept has revolutionized the study of biomolecules in their natural environments. nih.govacs.org The field has progressed through several generations of reactions, each aiming for improved kinetics, specificity, and biocompatibility.

Early examples, such as the Staudinger ligation between azides and phosphines, demonstrated the feasibility of performing selective chemistry in a biological setting but were often limited by slow reaction rates. nih.govacs.org A major leap forward came with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the cytotoxicity of the copper catalyst limited its application in living organisms. acs.org

This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which utilized strained cyclooctynes to react with azides without the need for a metal catalyst. nih.govacs.org This innovation highlighted the power of using ring strain to drive bioorthogonal reactions. Building on this principle, researchers turned to highly strained alkenes, leading to the development of the inverse-electron-demand Diels-Alder (IEDDA) reaction. nih.govnobelprize.org This reaction, typically between a strained alkene like trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine, boasts exceptionally fast reaction kinetics, with rate constants that can be orders of magnitude higher than those for SPAAC. acs.orgresearchgate.net The rapid kinetics and biocompatibility of the TCO-tetrazine ligation have made it a cornerstone of modern bioorthogonal chemistry, enabling applications at the low concentrations often required for in vivo studies. nobelprize.orgalfa-chemistry.com

ReactionTypical ReactantsCatalyst Required?Key Features
Staudinger Ligation Azide (B81097) + Phosphine (B1218219)NoFirst bioorthogonal reaction; slow kinetics. acs.org
CuAAC Terminal Alkyne + AzideYes (Copper)Fast and efficient; copper toxicity is a concern for in vivo use. acs.org
SPAAC Strained Alkyne + AzideNoCopper-free; relies on ring strain for reactivity. nih.govacs.org
IEDDA Strained Alkene (e.g., TCO) + TetrazineNoExtremely fast kinetics; excellent for in vivo applications. acs.orgnobelprize.orgresearchgate.net

Contextualizing (4E)-TCO-PNB Ester within Trans-Cyclooctene (TCO) Research Landscape

Trans-cyclooctene (TCO) and its derivatives are central to the IEDDA reaction's success. The high ring strain of the trans double bond within the eight-membered ring makes TCO an exceptionally reactive dienophile. tcichemicals.comnih.gov The reaction between TCO and a tetrazine is not only fast but also highly selective, proceeding readily in aqueous environments and complex biological media. tcichemicals.com

The initial development of parent TCO has been followed by extensive research into novel derivatives designed to enhance specific properties. nih.govnih.gov Key goals include improving reaction kinetics, increasing stability against isomerization to the unreactive cis-cyclooctene (CCO) isomer, and enhancing hydrophilicity for better performance in biological systems. acs.orgnih.govnih.gov This has led to a diverse toolkit of TCO-based reagents functionalized with various groups such as NHS esters, amines, and maleimides, allowing for their conjugation to a wide array of biomolecules. tcichemicals.com

This compound fits into this landscape as a bifunctional chemical tool. broadpharm.commedchemexpress.com It contains the reactive (4E)-TCO group, which can participate in the rapid IEDDA click reaction with a tetrazine-modified molecule. medchemexpress.com Simultaneously, it possesses a p-nitrophenyl (PNB) ester. The PNB group is an excellent leaving group, making the ester highly reactive toward nucleophiles, particularly primary amines. broadpharm.comsigmaaldrich.com This dual reactivity allows for a modular approach in chemical synthesis, where one part of a biological construct can be introduced via the TCO-tetrazine ligation and another via the amine-reactive PNB ester. vulcanchem.com

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Reactive Groups
This compound C₁₅H₁₇NO₅291.30(4E)-trans-cyclooctene; p-nitrophenyl ester

Physicochemical properties based on data from PubChem and commercial suppliers. nih.govsigmaaldrich.com

Significance of Photo-removable Protecting Groups in Advanced Chemical Synthesis Research

Photo-removable protecting groups (PPGs), often called photocages, are moieties that temporarily mask the function of a molecule. mdpi.comresearchgate.net The function can be restored on demand by irradiation with light of a specific wavelength, which cleaves the PPG. researchgate.netresearchgate.net This process offers unparalleled spatiotemporal control over the release of active substances, a feature that is invaluable in fields ranging from cell biology to materials science. researchgate.netresearchgate.net

The ability to initiate a biological process or a chemical reaction at a precise time and location allows researchers to study dynamic systems with high precision. mdpi.com The external light stimulus is non-invasive and bioorthogonal, meaning it does not interfere with most biological signals. researchgate.net

A wide variety of chemical scaffolds have been developed as PPGs, with nitrobenzyl derivatives being among the most common and well-studied. psu.edu These compounds, upon photoexcitation, undergo an intramolecular rearrangement that leads to the release of the protected substrate. wikipedia.org The p-hydroxyphenacyl group is another promising PPG, known for its clean reaction and good aqueous solubility. psu.eduacs.org The design of effective PPGs requires careful consideration of factors such as absorption wavelength, quantum yield of release, and the biocompatibility of the photolytic byproducts. mdpi.comwikipedia.org The integration of such photo-responsive units into complex molecules represents a sophisticated strategy for achieving external control over molecular function.

PPG ClassCommon ExamplesActivationKey Features
Nitrobenzyl-based o-Nitrobenzyl, NitroveratrylUV light (e.g., >300 nm)Most common class; mechanism well-understood. psu.eduwikipedia.org
Carbonyl-based Phenacyl, p-HydroxyphenacylUV lightCan offer high release yields and biocompatible byproducts. wikipedia.orgacs.org
Coumarin-based [7-(diethylamino)coumarin-4-yl]methylVisible or two-photon lightOften used for their favorable optical properties. researchgate.net

Research Gaps and Motivations for Investigating this compound

Despite the success of TCO-based bioorthogonal chemistry, challenges and research gaps remain. A primary challenge is the inherent trade-off between the reactivity of a TCO derivative and its stability. nih.gov Highly reactive TCOs are often more prone to isomerization into the non-reactive CCO form, which can be accelerated in certain biological environments. acs.org Therefore, a continuing motivation in the field is the development of new TCO scaffolds that offer both rapid kinetics and enhanced long-term stability. nih.govnih.gov

Furthermore, there is a growing demand for multifunctional reagents that facilitate the assembly of increasingly complex systems, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). vulcanchem.com These applications require reagents that can link different molecular components together with high efficiency and control.

The investigation of this compound is motivated by its potential to address these needs. As a heterobifunctional linker, it provides a straightforward method for conjugating an amine-containing molecule (e.g., a peptide or drug) to a tetrazine-tagged target (e.g., an antibody or protein). medchemexpress.comvulcanchem.com Its utility in creating these sophisticated architectures drives its use in contemporary research. The specific (4E) stereochemistry is critical for ensuring high reactivity in the IEDDA ligation. vulcanchem.com Future research may focus on creating variations of this compound with different reactive groups, cleavable linkers for "click-to-release" applications, or modified TCO cores with even greater stability and reactivity. tcichemicals.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclooct-4-en-1-yl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-15(20-13-6-4-2-1-3-5-7-13)21-14-10-8-12(9-11-14)16(18)19/h1-2,8-11,13H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMMADPCDJNXAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Synthesis and Derivatization of 4e Tco Pnb Ester Analogues

Stereoselective Synthesis of (4E)-Trans-Cyclooctene Scaffolds in Research

The (4E)-trans-cyclooctene (TCO) core is a highly strained alkene, a characteristic that imparts remarkable reactivity, particularly in bioorthogonal chemistry. nih.gov The synthesis of functionalized TCO derivatives, however, presents challenges, especially concerning stereoselectivity. nih.govresearchgate.net

Advanced Approaches for Stereochemical Control

Traditional photochemical methods for synthesizing functionalized TCOs often result in low yields and the formation of diastereomers, which can be difficult to separate. nih.gov To address these limitations, researchers have developed more advanced and stereoselective synthetic routes.

A significant advancement involves the diastereoselective addition of nucleophiles to a trans-cyclooct-4-enone intermediate. nih.govnih.gov This ketone can be prepared on a large scale from 1,5-cyclooctadiene (B75094) via a Wacker oxidation followed by photoisomerization. nih.gov The subsequent nucleophilic addition to this trans-enone has been shown to be highly stereocontrolled. For instance, the reduction of trans-cyclooct-4-enone with a hydride source exclusively yields the axial alcohol diastereomer. nih.gov This method provides a short, selective, and scalable route to axially substituted TCOs ("a-TCOs"). nih.govnih.gov

Computational models have been used to rationalize the observed diastereoselectivity, predicting that nucleophilic addition to the equatorial face of the trans-cyclooct-4-enone is favored. nih.gov This stereochemical control is crucial as the stereochemistry of the substituent on the TCO ring can significantly impact its reactivity in subsequent reactions. rsc.org For example, the axial isomer of a functionalized TCO is often more reactive than its equatorial counterpart. rsc.org

Another strategy to control stereochemistry involves the use of chiral ligands in metal-catalyzed reactions. chemistryviews.org While not directly applied to the synthesis of the parent (4E)-TCO scaffold, this approach demonstrates the potential for achieving high enantioselectivity in reactions involving trans-cyclooctene (B1233481) derivatives.

Here is a table summarizing advanced approaches for stereochemical control in TCO synthesis:

MethodKey FeaturesAdvantages
Diastereoselective Nucleophilic Addition Utilizes a trans-cyclooct-4-enone intermediate.Short, selective, and scalable route to "a-TCOs". nih.govnih.gov
Metal-Catalyzed Asymmetric Reactions Employs chiral ligands to induce stereoselectivity.Potential for high enantioselectivity in TCO derivatization. chemistryviews.org

Chemoenzymatic and Asymmetric Catalysis in TCO Synthesis Research

While the primary focus of TCO synthesis has been on chemical methods, chemoenzymatic and asymmetric catalysis approaches are emerging as powerful tools for creating chiral TCO derivatives.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical synthesis. In the context of TCOs, enzymes can be used to introduce chirality or to perform specific transformations on TCO precursors or derivatives. For instance, a fucosyltransferase has been used to conjugate TCO-modified antibodies to the surface of live cells, demonstrating the biological compatibility of chemoenzymatic approaches. acs.orgnih.gov While not directly a synthesis of the TCO ring itself, this highlights the integration of enzymatic processes with TCO chemistry. Research into polyketide synthesis has also utilized chemoenzymatic strategies to create complex natural products, a field that could potentially be adapted for the synthesis of novel TCO analogues. nih.gov

Asymmetric catalysis , particularly using transition metals with chiral ligands, has shown promise in controlling the stereochemistry of reactions involving trans-cyclooctenes. chemistryviews.orgresearchgate.net Researchers have demonstrated that chiral trans-cyclooctenes can act as efficient ligands in rhodium-catalyzed asymmetric 1,4-additions, achieving high enantioselectivities. chemistryviews.orgresearchgate.net This indicates that the strained olefin of the TCO framework can create a well-defined chiral environment for metal catalysis. chemistryviews.org The introduction of substituents at the allylic position of the TCO ligand can further enhance enantioselectivity. researchgate.net

These approaches, while still developing, offer exciting possibilities for the synthesis of enantiopure TCO derivatives with tailored properties for specific applications.

Esterification Strategies and Integration of PNB Moiety in Research Synthesis

The integration of the p-nitrobenzyl (PNB) ester moiety onto the (4E)-TCO scaffold is a critical step in creating the title compound. This section explores the methods used for this esterification.

Optimized Protocols for PNB Ester Formation

The formation of the PNB ester is typically achieved by reacting a TCO-alcohol with a p-nitrobenzyl derivative. A common method involves the use of p-nitrobenzyl chloroformate, which reacts with the hydroxyl group of the TCO to form a carbonate linkage. This reaction is often carried out in the presence of a base, such as triethylamine, in a suitable solvent like dimethylformamide (DMF). escholarship.org

Alternatively, p-nitrobenzyl esters can be prepared from the corresponding carboxylic acid using p-nitrobenzyl bromide. sciencemadness.org This method, however, is more suited for forming ester linkages with carboxylic acids rather than the carbonate linkage present in (4E)-TCO-PNB Ester.

The use of activating agents can facilitate the esterification. For example, in the synthesis of other esters, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly employed to couple a carboxylic acid and an alcohol. While not directly forming the carbonate, these methods highlight general strategies for ester bond formation that could be adapted.

The table below outlines common reagents for PNB ester formation:

ReagentFunctional Group FormedTypical Conditions
p-Nitrobenzyl chloroformateCarbonateBase (e.g., triethylamine) in an aprotic solvent (e.g., DMF) escholarship.org
p-Nitrobenzyl bromideEster (from a carboxylic acid)Base (e.g., sodium salt of the acid) sciencemadness.org

Regioselective Esterification Methodologies

In cases where the TCO scaffold has multiple hydroxyl groups, regioselective esterification becomes crucial. Protecting group chemistry is a common strategy to achieve this. By selectively protecting certain hydroxyl groups, the esterification can be directed to a specific position.

Organotin chemistry has also been employed for the regioselective benzylation of carbohydrates, which could be conceptually applied to TCO derivatives. nih.gov This method allows for the selective functionalization of one hydroxyl group in the presence of others.

Furthermore, enzymatic methods can offer high regioselectivity. Lipases, for instance, are known to catalyze esterification reactions with high specificity, although their application in TCO chemistry is not yet widely reported.

Divergent Synthesis of this compound Derivatives for Research Applications

The this compound serves as a versatile platform for the divergent synthesis of a wide array of derivatives. researchgate.netnih.govescholarship.org The PNB ester itself is an activated carbonate, making it susceptible to nucleophilic attack. This reactivity allows for the facile introduction of various functional groups by reacting the this compound with different nucleophiles.

For example, reaction with an amine-containing molecule, such as 6-aminohexanoic acid, leads to the formation of a carbamate (B1207046) linkage, displacing the p-nitrophenolate leaving group. escholarship.org This strategy has been used to attach linkers and other molecules of interest to the TCO core.

The general scheme for this divergent synthesis is as follows:

This compound + Nucleophile-R → (4E)-TCO-Linker-R + p-Nitrophenol

This approach allows for the creation of a library of TCO derivatives with different functionalities, tailored for specific research applications such as bioorthogonal labeling, drug delivery, and molecular imaging. acs.orggoogle.com The choice of the nucleophile determines the nature of the resulting derivative.

The following table lists some examples of nucleophiles used in the divergent synthesis of TCO derivatives:

NucleophileResulting Functional GroupApplication Area
Amines (e.g., 6-aminohexanoic acid)CarbamateBioorthogonal labeling, linker attachment escholarship.org
ThiolsThiocarbonateNot widely reported, but a potential functional group
AlcoholsCarbonateTransesterification to introduce different carbonate groups
HydrazinesCarbazateFormation of hydrazone-linked conjugates

Strategies for Modifying the Ester Linkage

The ester linkage in TCO-based bioconjugation reagents is a critical component that dictates reactivity towards nucleophiles, primarily the amine groups found in proteins and other biomolecules. While the p-nitrophenyl (PNB) ester provides a reliable method for amine modification, its reactivity and stability profile has led to the exploration of alternative ester functionalities to optimize conjugation efficiency and stability in aqueous environments. broadpharm.com

One of the most common alternatives to PNB esters is the N-hydroxysuccinimide (NHS) ester. escholarship.org TCO-NHS esters are widely used to label biomolecules by reacting with primary amines to form stable amide bonds. medchemexpress.comescholarship.org However, the practical application of NHS esters is often hampered by their susceptibility to hydrolysis in aqueous media, a reaction that competes with the desired amidation. escholarship.org The rate of hydrolysis is significantly influenced by pH, with the half-life of an NHS ester decreasing from hours at pH 7 to mere minutes at pH 8.6. escholarship.org

To address the hydrolytic instability of NHS and PNB esters, 2,3,5,6-tetrafluorophenyl (TFP) esters have been developed as an alternative. broadpharm.com TFP esters exhibit enhanced stability against hydrolysis in aqueous solutions, leading to more efficient and reproducible labeling of biopolymers. They react with primary amines at rates comparable to NHS esters, forming the same stable amide bond, but with a wider window for reaction optimization due to their reduced rate of hydrolytic degradation. broadpharm.com

The general strategies for creating these ester linkages often rely on standard acid-catalyzed esterification or the use of activating agents. In acid-catalyzed methods, a carboxylic acid is protonated to form an oxonium ion, which then reacts with an alcohol. The reaction is reversible, so a large excess of the alcohol is typically used to drive the reaction to completion. aocs.org

Table 1: Comparison of Common Ester Linkages for TCO Derivatives

Ester Type Activating Group Key Advantages Key Disadvantages
PNB Ester p-Nitrophenol Good reactivity with amines. broadpharm.com Susceptible to hydrolysis.
NHS Ester N-Hydroxysuccinimide Most common for bioconjugation; forms stable amide bonds. escholarship.org Competes with hydrolysis in aqueous solutions, especially at higher pH. escholarship.org

| TFP Ester | 2,3,5,6-Tetrafluorophenol | Better stability toward hydrolysis than NHS esters, leading to higher efficiency. broadpharm.com | May require specific reaction conditions for optimal performance. |

Functionalization of the Trans-Cyclooctene Core for Research Probes

The TCO core itself is a versatile scaffold that can be chemically modified to introduce a wide range of functionalities, enabling the development of sophisticated research probes for applications in imaging, drug delivery, and diagnostics. nih.govresearchgate.net Functionalization can alter the physicochemical properties of the TCO moiety, such as solubility and stability, or introduce new reactive handles for multi-step labeling strategies. escholarship.orgnih.gov

A prevalent strategy involves the incorporation of polyethylene (B3416737) glycol (PEG) linkers between the TCO core and the reactive ester. medchemexpress.com These PEG spacers enhance the hydrophilicity of the resulting TCO conjugate, which can be crucial for maintaining the solubility and function of modified proteins. escholarship.org Studies have shown that incorporating hydrophilic PEG linkers can improve the reactivity of the TCO group in bioorthogonal ligations. escholarship.org

Furthermore, the TCO ring can be functionalized to create "click-to-release" systems. In these systems, the TCO is modified at an allylic position with a cargo molecule, such as a drug or a fluorophore, via a carbamate or ether linkage. escholarship.orgresearchgate.net The iEDDA reaction with a tetrazine triggers a subsequent elimination reaction that cleaves the allylic substituent, releasing the cargo. researchgate.net While ester bonds have been explored for this purpose, they often exhibit instability in plasma and cell media. researchgate.net More stable ether linkages have proven effective for creating controllable release systems. researchgate.net

Recent research has also focused on creating novel TCO structures, such as C2-symmetric trans-cyclooctenes (C2TCO), which exhibit excellent biological stability and can be rapidly and completely cleaved upon reaction with tetrazines. dicp.ac.cnacs.org This allows for the bioorthogonal disassembly of molecular probes, providing a mechanism for turning "off" a signal or inactivating a molecule in situ. dicp.ac.cnacs.org The synthesis of these advanced TCO analogues often involves multi-step processes, including photoisomerization and diastereoselective additions to introduce specific functional handles like alkynes, amines, or maleimides. nih.gov

Table 2: Examples of Functionalized TCO Probes

TCO Derivative Functionalization Strategy Application Reference
TCO-PEG-NHS Ester Introduction of a PEG linker Improving hydrophilicity and reactivity of bioconjugates. medchemexpress.comescholarship.org
C2TCO Linker Creation of a C2-symmetric TCO core Bioorthogonal disassembly of molecular probes for ON/OFF control. dicp.ac.cnacs.org
TCO-caged Tyrosine Allylic modification with an amino acid via an ether bond Controllable release of bioactive molecules. researchgate.net

Purification and Isolation Methodologies for Research-Grade this compound

The synthesis of this compound and its analogues inevitably yields a mixture of products, unreacted starting materials, and byproducts. Therefore, robust purification and isolation methodologies are essential to obtain research-grade material with high purity. smolecule.comsigmaaldrich.com The choice of purification technique depends on the specific properties of the target compound, including its polarity, size, and charge. column-chromatography.com

Column chromatography is a fundamental and widely used technique for purifying TCO derivatives. smolecule.com This method separates compounds based on their differential adsorption to a stationary phase, such as silica (B1680970) gel. iipseries.org For TCO esters, normal-phase chromatography, where a polar stationary phase is used with a non-polar mobile phase, is often effective. iipseries.org Flash chromatography, which uses pressure to accelerate solvent flow, can significantly reduce purification time. iipseries.org

High-performance liquid chromatography (HPLC) offers higher resolution and is frequently employed for the final purification of research-grade TCO reagents. iipseries.orgnih.gov Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase, is particularly common. rsc.org For instance, the purification of a radiolabeled tetrazine compound designed to react with TCO-PNB ester was achieved using semi-preparative HPLC on a C18 column. nih.gov Similarly, TCO-conjugated antisense oligonucleotides are purified via Strong Anion Exchange (SAX)-HPLC. google.com

For polymeric or large biomolecule-TCO conjugates, other techniques are more suitable. Dialysis is used to purify TCO-functionalized polymers by removing small molecule impurities through a semi-permeable membrane. nih.gov Size-exclusion chromatography (SEC), which separates molecules based on their size, is another valuable tool for purifying proteins and polymers after conjugation. column-chromatography.com In some cases, simple solid-phase extraction (SPE) using cartridges like Sep-Pak C18 can be used for rapid cleanup and concentration of the product. nih.gov

Table 3: Common Purification Techniques for TCO Derivatives

Technique Principle of Separation Typical Application Reference
Column Chromatography Differential adsorption to a stationary phase. General purification of synthetic intermediates and final products. smolecule.comiipseries.org
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity, size, or charge. Final purification of high-purity research-grade reagents. nih.govgoogle.com
Solid-Phase Extraction (SPE) Partitioning between a solid and liquid phase. Rapid sample cleanup and concentration. nih.gov
Dialysis Size-based separation across a semi-permeable membrane. Purification of TCO-functionalized polymers and large biomolecules. nih.gov

| Recrystallization | Difference in solubility of the compound and impurities. | Purification of solid, crystalline compounds. | smolecule.com |

Mechanistic Insights into the Reactivity of 4e Tco Pnb Ester in Bioorthogonal Systems

Kinetics and Thermodynamics of Tetrazine Ligation with (4E)-TCO-PNB Ester

The reaction between a trans-cyclooctene (B1233481) (TCO) moiety, such as the one in this compound, and a tetrazine is a cornerstone of bioorthogonal chemistry. iris-biotech.desigmaaldrich.com This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product. broadpharm.comnih.gov This ligation is prized for its exceptional speed and selectivity, proceeding efficiently without the need for cytotoxic catalysts. iris-biotech.debroadpharm.com

The TCO-tetrazine ligation is renowned for being among the fastest bioorthogonal reactions discovered to date. researchgate.net Second-order rate constants are exceptionally high, enabling reactions to proceed rapidly even at the low concentrations typical of biological systems. iris-biotech.ded-nb.info Research across various contexts has quantified these rates, showing some dependence on the specific structures of the TCO and tetrazine partners.

For instance, the reaction rates for TCO derivatives with tetrazines can range from approximately 800 M⁻¹s⁻¹ to as high as 30,000 M⁻¹s⁻¹. iris-biotech.de The substitution on the tetrazine ring plays a crucial role; hydrogen-substituted tetrazines are reported to have kinetics that are at least 10-fold faster than their methyl-substituted counterparts. iris-biotech.desigmaaldrich.com The exceptional kinetics, with rate constants reported to be as high as 1 x 10⁶ M⁻¹s⁻¹, make this reaction highly efficient for applications like pre-targeted imaging and drug delivery. broadpharm.comd-nb.inforesearchgate.net In one specific study involving the labeling of TCO-functionalized pepto-brushes with a [11C]carboxylated tetrazine, a bimolecular reaction rate constant of 1600 M⁻¹s⁻¹ was determined. d-nb.info The integrity of the tetrazine core in various radiolabeled compounds has been confirmed by their complete and rapid reaction with TCO-PNB ester, underscoring the efficiency of the ligation. nih.gov

Table 1: Reported Second-Order Rate Constants for TCO-Tetrazine Ligations
ReactantsRate Constant (k₂)Environment/NotesSource
General TCO-Tetrazine~1 - 1x10⁶ M⁻¹s⁻¹General literature value for the reaction class. broadpharm.com broadpharm.com
TCO derivatives with various tetrazines800 - 30,000 M⁻¹s⁻¹Rate depends on tetrazine substitution (H vs. Me). iris-biotech.de iris-biotech.de
[11C]carboxylated tetrazine with TCO-PeptoBrush1600 M⁻¹s⁻¹Reaction in 15% EtOH in PBS. d-nb.info d-nb.info
TCO with H-TetrazineUp to 30,000 M⁻¹s⁻¹Hydrogen-substituted tetrazines offer extremely fast kinetics. iris-biotech.de iris-biotech.de
TCO with Me-Tetrazine~1000 M⁻¹s⁻¹Methyl-substituted tetrazines are more stable with slower, yet still fast, kinetics. iris-biotech.de iris-biotech.de

The kinetics of the TCO-tetrazine ligation can be influenced by the reaction medium. Generally, protic solvents are reported to accelerate the IEDDA reaction, with a particularly pronounced effect observed in water. rsc.org However, the influence of pH on the ligation step itself appears to be minimal within the physiologically relevant range. One study investigating the reaction of TCO with selected tetrazines found no significant change in the second-order rate constant when the pH was lowered from 7.4 to 5.0. harvard.edu

In contrast, the subsequent elimination or "click-to-release" steps that can follow the initial ligation are often highly dependent on pH. acs.orgmdpi.com For certain TCO-carbamate constructs designed for drug release, the efficiency of the release of the payload after ligation is markedly enhanced at lower pH. acs.org This pH dependency is thought to relate to the rate of tautomerization of the dihydropyridazine intermediate, a process that can be subject to general acid-base catalysis. acs.org To overcome this, specialized tetrazines have been developed, such as those functionalized with aminoethyl groups, which act as intramolecular catalysts to ensure fast and pH-independent elimination kinetics across a broad biological pH range (3.5 to 7.5). mdpi.comresearchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound Analogues

It is important to clarify a key distinction in bioorthogonal chemistry: the this compound, containing a trans-cyclooctene (TCO), participates in IEDDA reactions with tetrazines. iris-biotech.dewikipedia.org It does not react with azides. The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a different class of reaction that involves a strained alkyne (such as a cyclooctyne (B158145) like BCN or DBCO) and an azide (B81097). acs.orgrsc.org The TCO-tetrazine and cyclooctyne-azide reaction pairs are considered mutually orthogonal, meaning they can be used simultaneously in the same system without cross-reactivity. nih.gov To fulfill the requested outline, this section will discuss the mechanistic insights for SPAAC involving cyclooctyne analogues.

The reactivity in SPAAC is highly dependent on the specific structures of both the cyclooctyne and the azide partner. Different cyclooctynes exhibit distinct reactivity profiles, which can be exploited for selective labeling. nih.govresearchgate.net

Studies have shown that the electronic properties of the azide are a key factor. For benzoannulated cyclooctynes like DIBAC, which have a low-lying LUMO, reactions are typically faster with electron-rich azides, consistent with a standard HOMO(azide)-LUMO(cyclooctyne) interaction. nih.gov However, for more electron-rich cyclooctynes like BCN, an inverse-electron-demand mechanism can occur with electron-poor aromatic azides, leading to a reversal in reactivity trends. nih.gov For example, the cycloaddition of aromatic azides is nearly eight times faster with BCN than with DIBAC, whereas the opposite trend is observed for reaction with benzyl (B1604629) azide. nih.gov Steric hindrance also plays a significant role; sterically demanding cyclooctynes like DBCO react much slower with bulky tertiary azides compared to less hindered primary or secondary azides. researchgate.net This allows for sequential orthogonal labeling by first reacting DBCO with a primary azide, followed by the addition of BCN to react with a tertiary azide. researchgate.net

Table 2: Comparative Reactivity in SPAAC
CyclooctyneAzide PartnerRelative Reactivity/ObservationSource
DIBAC (dibenzoazacyclooctyne)Benzyl AzideFaster than BCN with benzyl azide. nih.gov
BCN (bicyclo[6.1.0]non-4-yne)Aromatic Azides~8x faster than DIBAC with aromatic azides. Reacts via an inverse-electron-demand pathway. nih.gov
DBCO (dibenzylcyclooctyne)Primary AzideReacts readily. researchgate.net
DBCO (dibenzylcyclooctyne)Tertiary AzideReaction is very slow due to steric hindrance. researchgate.net
BCN (bicyclo[6.1.0]non-4-yne)Tertiary AzideReacts effectively, allowing for orthogonality with the DBCO/primary azide pair. researchgate.net

The mechanism of SPAAC is generally understood as a concerted [3+2] dipolar cycloaddition. wikipedia.org Computational methods, such as Density Functional Theory (DFT) studies, have been instrumental in probing the transition states of this reaction. rsc.org These studies help elucidate the electronic and steric factors that govern reactivity.

The distortion/interaction model provides a powerful framework for understanding SPAAC kinetics. researchgate.net In this model, the activation energy is composed of the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. For instance, the slow reaction between the sterically demanding DBCO and a tertiary azide is attributed to a large increase in distortion energy required to accommodate the bulky groups in the transition state. researchgate.net The electronic nature of the reaction can shift based on the reactants. While many SPAAC reactions proceed via a HOMO(azide)-LUMO(cyclooctyne) pathway, the observation that electron-withdrawing groups on aryl azides can accelerate reactions with certain alkenes has been known for decades, indicating that inverse-electron-demand pathways are also possible. nih.gov This dual reactivity allows for fine-tuning of reaction orthogonality based on the electronic properties of the chosen azide and cyclooctyne partners.

Photolytic Decaging Mechanisms of the PNB Ester Moiety in Research Contexts

The p-nitrobenzyl (PNB) group, particularly the ortho-nitrobenzyl (o-NB) variant, is a widely used photolabile protecting group, or "photocage". thieme-connect.dewikipedia.org Photocages allow for spatiotemporal control over the release of an active molecule; the molecule remains inert until it is "uncaged" by exposure to light. biorxiv.orgnih.gov The PNB ester moiety in this compound is a p-nitrophenyl ester, which functions as an amine-reactive leaving group rather than a photocage. However, the closely related o-nitrobenzyl esters are classic examples of photocages for carboxylic acids, and their decaging mechanism is well-established. thieme-connect.decam.ac.uk

The photolytic cleavage of an o-nitrobenzyl ester is typically initiated by UV irradiation, often in the range of 300-365 nm. mdpi.comupenn.edu The mechanism proceeds via the following key steps:

Photoexcitation : Upon absorption of a photon, the nitro group is excited. wikipedia.org

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the benzene (B151609) ring and attached to the oxygen of the ester). wikipedia.orgmdpi.com

Formation of an Aci-nitro Intermediate : This hydrogen transfer results in the formation of a transient species known as an aci-nitro intermediate. wikipedia.orgacs.org

Cyclization and Rearrangement : The aci-nitro intermediate undergoes a rapid molecular rearrangement, often involving cyclization to form a benzoisoxaline derivative. mdpi.com

Cleavage : This intermediate is unstable and cleaves to release the free carboxylic acid and an o-nitrosobenzaldehyde byproduct. thieme-connect.demdpi.com

This photodecaging process is generally efficient, although the accumulation of the nitroso byproduct can sometimes be a concern as it can absorb light at the same wavelengths used for cleavage, reducing the efficiency of the process. thieme-connect.de Despite this, o-nitrobenzyl esters have been effectively used for the light-triggered release of a wide variety of molecules in numerous research contexts. thieme-connect.de

Wavelength-Dependent Photoreactivity Investigations

Research on analogous p-nitrophenyl esters and carbamates demonstrates that photocleavage can be initiated using UV light, typically in the range of 300 nm to 365 nm. mdpi.comacs.org For instance, studies on p-nitrobenzoyl conjugated oxime esters have shown efficient DNA photocleavage upon irradiation at 312 nm. mdpi.com The efficacy of cleavage was observed to be lower at 365 nm, which is attributed to the reduced UV absorption of the compounds at this longer wavelength. mdpi.com This suggests that the photoreactivity of this compound would likely be most efficient at wavelengths corresponding to the absorption maximum of the p-nitrophenyl chromophore, which is generally in the near-UV region.

The general principle for photolabile protecting groups is that they should exhibit strong absorption at wavelengths well above 300 nm to avoid potential damage to biological molecules. nih.govwikipedia.org The photoproducts should also ideally be transparent at the irradiation wavelength to prevent competitive absorption. nih.gov In the case of p-nitrophenyl derivatives, the photolysis often leads to the formation of a p-nitrophenolate ion under basic conditions, which has a characteristic yellow color and an absorbance maximum around 400-413 nm. emerginginvestigators.org This colorimetric change can be a useful indicator of successful deprotection. emerginginvestigators.org

Based on these related systems, it is hypothesized that the this compound would undergo wavelength-dependent photolysis, with optimal decaging efficiency in the near-UV range. The table below summarizes typical wavelength dependencies for related p-nitrophenyl compounds, offering a predictive framework for this compound.

Compound TypeEffective Wavelengths (nm)Observations
p-Nitrobenzoyl Oxime Esters312, 365High cleavage efficiency at 312 nm, lower at 365 nm. mdpi.com
Benzofuran-based Carbamates254, 313, 336, 365Quantum yield varies with wavelength. acs.orgnih.gov
1-(2-Nitrophenyl)ethyl Phosphate (B84403)342Efficiently photolyzed in the near-UV. researchgate.netrsc.org

Quantum Yield Determinations for Decaging in Research Systems

The quantum yield (Φ) is a critical parameter for a photolabile protecting group, as it quantifies the efficiency of the photoreaction. It is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the molecule. nih.gov A higher quantum yield indicates a more efficient release of the caged molecule upon light exposure.

Direct quantum yield determinations for the decaging of this compound are not available in the current body of literature. However, extensive research on other p-nitrophenyl and related nitrobenzyl photolabile protecting groups provides a valuable range of expected quantum yields. For example, the photolysis quantum yield of 1-(2-nitrophenyl)ethyl phosphate has been reported to be around 0.53-0.63. researchgate.netrsc.org In contrast, some benzofuran-based carbamates exhibit quantum yields that vary with wavelength, such as 0.067 at 254 nm and 0.028 at 365 nm. acs.orgnih.gov The quantum yield for the photodecarboxylation of 3-nitrophenylacetate and 4-nitrophenylacetate ions at 367 nm is approximately 0.6. acs.org

These values highlight that the quantum yield is highly dependent on the specific molecular structure and the reaction conditions, including the solvent and pH. cdnsciencepub.com For instance, the photooxygenation quantum yields of some p-nitro-substituted compounds are significantly influenced by pH, increasing in more basic conditions. cdnsciencepub.com

Given that this compound contains a p-nitrophenyl carbonate, its decaging quantum yield is expected to fall within the range observed for other PNP-protected compounds. The table below presents a compilation of quantum yields for various photolabile compounds, which can serve as a reference for estimating the potential efficiency of this compound in research applications.

CompoundQuantum Yield (Φ)Wavelength (nm)Conditions
1-(2-Nitrophenyl)ethyl Phosphate0.53 - 0.63342Aqueous solution researchgate.netrsc.org
Benzofuran-caged Cyclohexylamine0.028 - 0.08254 - 365Solid state acs.orgnih.gov
3-Nitrophenylacetate ion~ 0.6367Aqueous solution acs.org
4-Nitrophenylacetate ion~ 0.6367Aqueous solution acs.org
Anthraquinon-2-ylmethoxycarbonyl (Aqmoc) galactose0.10Not specifiedNot specified researchgate.net

Computational and Spectroscopic Elucidation of Reaction Intermediates in Research

The elucidation of reaction intermediates is crucial for a comprehensive understanding of the photorelease mechanism of this compound. While specific computational and spectroscopic studies on this exact molecule are scarce, a wealth of information from related p-nitrophenyl and o-nitrobenzyl systems allows for a detailed mechanistic hypothesis.

The photocleavage of p-nitrophenyl esters and carbamates is believed to proceed through a mechanism involving the excitation of the nitro group. mdpi.com Upon absorption of UV light, the p-nitrophenyl moiety is excited to a singlet or triplet state. This excited state can then undergo further reactions, leading to the cleavage of the carbonate bond and the release of the protected molecule.

In the case of the closely related o-nitrobenzyl compounds, laser flash photolysis studies have identified several key intermediates. acs.org Upon photoexcitation, an initial intramolecular hydrogen abstraction by the excited nitro group leads to the formation of an aci-nitro intermediate, which has a characteristic absorption maximum around 400 nm. acs.orgnih.gov This intermediate is often short-lived and can decay through several pathways. One proposed pathway involves the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative, which then rearranges to a nitrosobenzyl hemiacetal. acs.org The final release of the caged molecule is often rate-limited by the breakdown of this hemiacetal. acs.orgpsu.edu

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to support these mechanistic proposals. emerginginvestigators.org For instance, DFT calculations on p-nitrophenyl carbonates and carbamates have shown that the carbonyl carbon of the carbonate is more electron-poor, making it more susceptible to nucleophilic attack, which is a key step in the hydrolysis mechanism. emerginginvestigators.org Similar computational approaches could be applied to this compound to model its excited states and predict the structures and energies of potential reaction intermediates.

Spectroscopic techniques are indispensable for detecting and characterizing these transient species. Time-resolved UV-Vis spectroscopy is used to monitor the appearance and decay of intermediates like the aci-nitro species. nih.gov Rapid-scan Fourier Transform Infrared (FTIR) spectroscopy can directly measure the formation of products like CO2 during decarboxylation, providing kinetic data on the release step. psu.edu

TechniqueApplication in Mechanistic StudiesPotential Findings for this compound
Laser Flash Photolysis (LFP) Detection and kinetic analysis of short-lived intermediates. acs.orgnih.govIdentification of excited states and transient species like aci-nitro intermediates.
Time-Resolved IR (TRIR) Structural information on intermediates and monitoring product formation. psu.eduObservation of vibrational modes of intermediates and kinetics of CO2 release.
Density Functional Theory (DFT) Calculation of energies and structures of ground and excited states, and reaction pathways. emerginginvestigators.orgPrediction of the most likely photoreaction pathway and intermediate structures.
NMR Spectroscopy Characterization of stable photoproducts. mdpi.comIdentification of the final released TCO derivative and byproducts.

Applications of 4e Tco Pnb Ester in Advanced Chemical Biology Research

Development of Bioorthogonal Probes for Biomolecule Labeling in Research

Bioorthogonal chemistry enables the study of biomolecules in their native environments without interfering with biological processes. The (4E)-TCO-PNB Ester is a key reagent in this field, used to create probes for labeling various biomolecules. medchemexpress.comsigmaaldrich.com The fundamental strategy involves a two-step process. First, the amine-reactive PNB ester on the molecule is used to covalently attach the TCO group to a biomolecule of interest. sigmaaldrich.com Second, the now TCO-functionalized biomolecule can be targeted with a molecule carrying a tetrazine group, triggering a rapid and specific IEDDA "click" reaction. alfa-chemistry.com This modular approach allows for the versatile labeling of diverse biological targets.

The functionalization of proteins and antibodies with TCO groups using reagents like this compound is a widely used strategy for research applications. The PNB ester reacts with primary amine groups, predominantly the ε-amine of lysine (B10760008) residues on the protein surface, to form a stable carbamate (B1207046) linkage. sigmaaldrich.com This process installs the TCO handle onto the protein, making it ready for subsequent reaction with any tetrazine-modified probe, such as a fluorescent dye, a radiolabel, or other reporter molecules. alfa-chemistry.com

The efficiency of this labeling can be controlled. Research has shown that by varying the molar ratio of the TCO ester to the antibody, different degrees of labeling can be achieved. For instance, in a study using a TCO-NHS ester, which has similar reactivity to the PNB ester, modifying the anti-c-myc 9E10 antibody with 5, 10, and 15 molar equivalents of the TCO reagent resulted in an average of 4, 8, and 10 TCO groups per antibody, respectively. nih.gov This covalent immobilization strategy has been shown to improve the sensitivity of ELISA techniques by increasing the density of capture antibodies on the assay surface. nih.gov

Furthermore, this compound serves as a critical quality control reagent in the development of new imaging agents. In studies developing novel 18F-labeled tetrazines for pretargeted positron emission tomography (PET) imaging, the reactivity of the newly synthesized radiotracers was consistently validated by reacting them with commercially available this compound. researchgate.netnih.govacs.org The rapid and successful reaction, confirmed by radio-HPLC, ensures that the tetrazine probe is active and ready for more complex in vivo experiments involving TCO-modified antibodies. nih.govacs.org

Input Molar Ratio (TCO Ester:Antibody)Resulting TCOs per Antibody (anti-c-myc 9E10)Source
5:14 nih.gov
10:18 nih.gov
15:110 nih.gov

The application of this compound extends to the labeling of nucleic acids for research purposes. Amine-modified oligonucleotides can be functionalized with the TCO group via the PNB ester, enabling their use as bioorthogonal probes. A prominent application is in the imaging and tracking of antisense oligonucleotides (ASOs). google.com In this method, an ASO is linked to a trans-cyclooctene (B1233481) moiety using a TCO-PNB ester. google.com This TCO-tagged ASO can be administered to a research subject, followed by a radiolabeled tetrazine probe. The subsequent in vivo click reaction allows for non-invasive imaging of the ASO's distribution, for example, in the brain and spinal cord. google.com This pretargeting strategy provides a powerful tool for pharmacokinetic studies of nucleic acid-based therapeutics. google.com

In other research contexts, the TCO-tetrazine ligation is used to immobilize nucleic acids. For example, TCO-modified short hairpin capture DNAs have been reacted with methyltetrazine-coated beads to create platforms for analyzing nucleotide-polypeptide conjugates. google.com

Spatiotemporally Controlled Release Strategies in Research Systems

Spatiotemporal control over the release of active molecules is a central goal in chemical biology. The TCO-tetrazine reaction provides a powerful "click-to-release" platform for achieving this control. researchgate.net This strategy relies on specially designed linkers where the IEDDA reaction between a TCO and a tetrazine initiates a cleavage event, liberating a caged molecule. researchgate.net

While this compound itself is not a photoreleasable caging group, photochemistry plays a critical role in its synthesis. The reactive trans-isomer of cyclooctene (B146475) (TCO) is thermodynamically less stable than its cis-isomer (CCO). researchgate.net The most common method for producing functionalized TCO derivatives involves a photochemical isomerization of the corresponding CCO derivative. researchgate.net This process often utilizes a photosensitizer and UV irradiation in a flow-chemistry setup to efficiently convert the stable cis-isomer into the highly strained and reactive trans-isomer needed for bioorthogonal reactions. researchgate.net

The application of TCO in release strategies is not based on light but on the bioorthogonal reaction itself. In "click-to-release" systems, a molecule of interest (e.g., a drug or dye) is "caged" via a TCO-carbamate linker. researchgate.net This caged molecule is inert until it encounters a tetrazine-containing trigger molecule. The ensuing IEDDA reaction proceeds to form a dihydropyridazine (B8628806), which then undergoes a self-immolative electronic cascade, leading to the cleavage of the carbamate and the release of the active molecule. researchgate.net This provides a method for chemical, rather than photochemical, uncaging with high spatial and temporal control based on the location and timing of the tetrazine trigger's introduction. researchgate.net

The concept of orthogonality is crucial in complex biological systems where multiple processes may need to be controlled independently. A key advantage of the TCO-tetrazine ligation is its exceptional speed and mutual exclusivity with other bioorthogonal reactions. alfa-chemistry.com This allows for the design of multi-component systems where different molecules can be released using distinct triggers.

For example, a research system could be designed to contain two different caged molecules. One could be caged with a TCO-based linker, releasable upon the addition of a tetrazine. The second could be caged with an azide-based linker, which would be stable in the presence of the tetrazine but could be released upon the addition of a phosphine (B1218219) reagent (Staudinger ligation) or a copper-catalyzed alkyne (CuAAC click reaction). Alternatively, a TCO-caged molecule could be used alongside a photocleavable group that is released only upon irradiation with light of a specific wavelength. This orthogonality enables researchers to trigger the release of multiple payloads independently within the same system, allowing for the precise dissection of complex biological pathways.

Bioconjugation Methodologies for Investigating Biological Processes

Bioconjugation is the process of linking molecules, at least one of which is a biomolecule, to form a new complex for a specific research or therapeutic purpose. sigmaaldrich.com this compound is a valuable tool in this field, enabling the creation of complex conjugates to investigate biological phenomena. creative-biolabs.com

The methodologies enabled by this reagent are central to pretargeting strategies used in biological imaging. In a typical pretargeting experiment, an antibody modified with TCO groups is first administered. nih.gov This TCO-antibody conjugate is given time to circulate and accumulate at its specific target site (e.g., a tumor). nih.gov After unbound antibodies have cleared from circulation, a small, radiolabeled tetrazine molecule is injected. This small probe rapidly finds the TCO-tagged antibodies, reacts via the IEDDA ligation, and creates a strong signal precisely at the target location for imaging techniques like SPECT or PET. nih.govnih.gov

This same bioconjugation principle is applied to the research and development of antibody-drug conjugates (ADCs). sigmaaldrich.com A TCO-based linker can be used to attach a potent cytotoxic agent to an antibody. u-tokyo.ac.jp The resulting ADC can then deliver the payload specifically to cancer cells. The "click-to-release" mechanism can be employed to ensure that the drug is only liberated from the antibody after the TCO-tetrazine reaction occurs, potentially in the tumor microenvironment, offering a layer of controlled activation. researchgate.netu-tokyo.ac.jp These methods, facilitated by reagents like this compound, are invaluable for creating sophisticated tools to label, track, and manipulate biological processes with high precision. researchgate.net

Ligand-Receptor Interaction Studies using Bioorthogonal Tools

The study of interactions between ligands and their corresponding receptors is fundamental to understanding cellular signaling, pharmacology, and disease. Bioorthogonal tools, particularly those involving the TCO-tetrazine ligation, provide a sophisticated method for visualizing and analyzing these events. This compound serves as a critical reagent in preparing the necessary components for these studies.

The general strategy involves first modifying a ligand of interest (e.g., an antibody, peptide, or small molecule) with a TCO group using this compound. broadpharm.com This TCO-tagged ligand is then introduced to a biological system where it can bind to its specific cell-surface receptor. After the binding event and clearance of any unbound ligand, a probe molecule carrying a tetrazine group and a reporter tag (like a fluorophore or a radioisotope) is administered. This tetrazine probe rapidly and covalently reacts with the TCO group on the ligand that is now localized at the receptor site. nih.gov This "click" reaction effectively labels the ligand-receptor complex, allowing for its detection and quantification through various imaging modalities. This approach is powerfully demonstrated in pretargeting strategies, where an antibody-TCO conjugate first binds to a tumor antigen (the receptor), followed by a radiolabeled tetrazine that "finds" and labels the complex for imaging. nih.govresearchgate.net This method essentially uses the bioorthogonal reaction to report on the successful binding of the ligand to its receptor in a highly specific manner.

Enzyme Activity Profiling through this compound Conjugates

Activity-based protein profiling (ABPP) is a powerful chemical proteomic technique used to study the active state of enzymes within complex biological samples. mdpi.com Bioorthogonal chemistry is a cornerstone of modern ABPP, as it allows for the late-stage introduction of reporter tags, which might otherwise interfere with enzyme binding if included on the initial probe. mdpi.com

While direct studies profiling a broad range of enzymes using this compound are not prominent, the reagent is instrumental in synthesizing tools to study specific enzyme classes. For example, its chemistry is relevant to creating probes for "click-to-release" systems, which can be designed to control enzyme activity. biorxiv.orgacs.org In such a system, an enzyme inhibitor could be caged with a TCO-carbamate linker. The introduction of a tetrazine would trigger the iEDDA reaction and subsequent release of the active inhibitor, allowing researchers to study the effects of enzyme inhibition with high spatiotemporal control. biorxiv.orgacs.org Furthermore, the functionalization of proteins and surfaces with active enzymes has been shown to be more effective using TCO-tetrazine chemistry, which helps retain the protein's structure and activity upon immobilization. acs.orgresearchgate.net This suggests that conjugates made using this compound can be used to create stable, active enzyme preparations for assay development and profiling studies. This approach allows researchers to probe enzyme function by controlling the release of effectors or by tethering active enzymes to surfaces for further analysis. biorxiv.orgacs.org

Imaging and Sensing Applications of this compound Derivatives in Research

The fast kinetics and high selectivity of the TCO-tetrazine ligation have made it a premier tool for in vivo imaging and the development of sensitive biological sensors. researchgate.net this compound is a key enabling reagent for these applications, providing a reliable method to attach the reactive TCO handle to biomolecules destined for imaging or sensing roles. medchemexpress.comcreative-biolabs.com

Development of Fluorescent and Radiometric Probes for Research

This compound is a bifunctional linker used to prepare biomolecules for subsequent labeling with either fluorescent dyes or radioisotopes. broadpharm.com The process begins by conjugating the PNB ester end of the molecule to an amine group on a targeting vector, such as an antibody or peptide. broadpharm.com This creates a stable, TCO-functionalized intermediate.

This intermediate can then be reacted with a tetrazine that has been appended to a fluorescent molecule (a fluorophore). This reaction creates a brightly labeled fluorescent probe that can be used to visualize biological targets in techniques like fluorescence microscopy. rsc.org Alternatively, for radiometric applications, the TCO-functionalized biomolecule is reacted with a tetrazine carrying a radioisotope. For instance, research has demonstrated the testing of various ¹⁸F-labeled tetrazines for Positron Emission Tomography (PET) by reacting them with TCO-PNB ester to confirm the integrity and reactivity of the tetrazine core before in vivo use. nih.govacs.org Similarly, tetrazines have been labeled with Iodine-125 for Single-Photon Emission Computed Tomography (SPECT) applications, which would also rely on reaction with a TCO-tagged molecule.

Advanced Imaging Modalities in Biological Research Systems (e.g., PET, SPECT pretargeting)

Pretargeted imaging is an advanced nuclear medicine strategy that separates the targeting and imaging steps to improve image contrast and reduce the patient's radiation burden. researchgate.net This approach heavily relies on the TCO-tetrazine bioorthogonal reaction, making reagents like this compound essential for preparing the targeting agents. researchgate.net

The pretargeting process involves two stages:

A targeting molecule, often a monoclonal antibody (mAb) that recognizes a specific tumor antigen, is modified with TCO groups using a reagent like this compound or TCO-NHS ester. This TCO-mAb conjugate is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) while the unbound excess clears from circulation. acs.org

After a suitable time, a small, radiolabeled tetrazine molecule is administered. This imaging agent circulates rapidly, finds the TCO-mAb localized at the target, and undergoes the fast iEDDA ligation. nih.gov The rapid clearance of the small, unbound radiotracer from the body leads to exceptionally high target-to-background signal ratios. researchgate.net

This strategy has been successfully demonstrated in various preclinical research models for both PET and SPECT imaging.

Table 2: Examples of this compound Chemistry in Pretargeted Imaging Research
Targeting AgentImaging ModalityRadioisotopeResearch ContextSource(s)
CC49-TCO PET¹⁸FPretargeted imaging of TAG72-expressing colorectal adenocarcinoma xenografts. The study compared several novel ¹⁸F-labeled tetrazines for their in vivo performance after reacting with the TCO-tagged antibody. nih.govacs.org
Aln-TCO SPECT⁹⁹mTcPretargeted imaging of bone. Alendronic acid (Aln) was modified with TCO and used as a bone-targeting agent, followed by administration of a ⁹⁹mTc-labeled tetrazine. researchgate.net
Anti-CD44v6 mAb U36-TCO PET⁸⁹ZrPretargeted imaging of head-and-neck squamous cell carcinoma xenografts using a TCO-conjugated antibody and a ⁸⁹Zr-labeled tetrazine.

** 4e Tco Pnb Ester in Materials Science and Polymer Research**

Integration into Polymer Architectures for Research Purposes

The dual reactivity of (4E)-TCO-PNB Ester facilitates its integration into various polymer structures for research applications. It can be used to synthesize novel polymers with specific functionalities or to modify existing polymers to impart new properties.

Synthesis of Functional Polymers via Bioorthogonal Polymerization

Bioorthogonal polymerization techniques leverage highly specific and efficient reactions, such as the TCO-tetrazine ligation, to create well-defined polymers. While specific studies focusing solely on this compound are not extensively documented in publicly available research, the principles of its application can be understood from studies using analogous TCO-containing building blocks. For instance, TCO-functionalized polypept(o)ides have been synthesized by ring-opening polymerization using TCO-functional amine initiators. researchgate.net This approach allows for the creation of polymers with high end-group integrity and low dispersity.

The general strategy for synthesizing functional polymers using a molecule like this compound would involve a multi-step process. Initially, the PNB ester end of the molecule would be reacted with an amine-containing monomer or polymer chain. This step introduces the reactive TCO group into the polymer backbone or as a pendant group. Subsequently, these TCO-functionalized polymers can undergo bioorthogonal polymerization with a tetrazine-functionalized monomer or crosslinker. This IEDDA reaction is exceptionally fast and proceeds under mild conditions, making it ideal for creating complex polymer architectures such as block copolymers, graft copolymers, and polymer networks. researchgate.netnih.gov A key application of this methodology is in the development of materials for drug delivery, where the polymer architecture can be precisely controlled to optimize drug loading and release kinetics. nih.govnih.gov

Table 1: Key Reactions in TCO-based Bioorthogonal Polymerization

Reaction TypeReactantsProductKey Features
Amine AcylationThis compound + Amine-functionalized monomer/polymerTCO-functionalized monomer/polymerForms a stable amide bond, incorporating the TCO group.
Inverse-Electron-Demand Diels-Alder (IEDDA)TCO-functionalized polymer + Tetrazine-functionalized monomer/crosslinkerFunctional Polymer/HydrogelFast, bioorthogonal, high yield, proceeds under mild conditions. conju-probe.comnih.gov

Post-Polymerization Modification Strategies for Research Materials

Post-polymerization modification is a powerful strategy for introducing functionality into pre-synthesized polymers. mdpi.comnih.govcnr.it this compound is well-suited for this purpose. A polymer with pendant amine groups can be reacted with this compound to introduce TCO moieties along the polymer chain. These TCO-functionalized polymers then become versatile platforms for further modification through TCO-tetrazine click chemistry. broadpharm.comresearchgate.net

This approach allows researchers to attach a wide variety of molecules, including fluorescent dyes, peptides, and small molecule drugs, to the polymer backbone, provided they are functionalized with a tetrazine group. nih.gov For example, a study demonstrated the development of a "click-to-release" system where a doxorubicin-functionalized TCO was conjugated to a hyperbranched polymer. nih.gov The subsequent reaction with a tetrazine triggered the release of the drug. This highlights the potential for creating sophisticated drug delivery systems.

Fabrication of Responsive Materials for Research Applications

The highly specific and efficient nature of the TCO-tetrazine reaction makes it a valuable tool for fabricating responsive or "smart" materials that change their properties in response to specific stimuli.

Photo-responsive Hydrogels and Nanomaterials in Research

While direct examples of using this compound for photo-responsive materials are not prominent, the underlying principles of click chemistry are applicable. Photo-responsive materials often incorporate photo-sensitive molecules that can trigger a change in the material's structure, such as the formation or cleavage of crosslinks in a hydrogel. nih.govnih.govresearchgate.nettue.nl

A potential research application could involve the synthesis of a hydrogel using TCO-tetrazine chemistry, where one of the components contains a photo-cleavable linker. nih.govacs.org For instance, a tetrazine-functionalized crosslinker with a light-sensitive group could be used to form a hydrogel with a TCO-functionalized polymer (prepared using this compound). Upon irradiation with light of a specific wavelength, the crosslinks would break, leading to the dissolution of the hydrogel and the release of any encapsulated molecules. This approach could be used to create materials for on-demand drug delivery or as dynamic cell culture scaffolds.

Stimuli-Responsive Polymer Gels for Research Studies

The TCO-tetrazine ligation is increasingly being used to create stimuli-responsive polymer gels. nih.gov These gels can be designed to respond to various stimuli, including pH, temperature, and the presence of specific biomolecules. The formation of hydrogels through the IEDDA reaction between tetrazine- and TCO-functionalized polysaccharides has been demonstrated as a facile method for creating injectable and biocompatible materials. nih.gov The gelation time and mechanical properties of these hydrogels can be tuned by altering the concentration and stoichiometry of the reactive components.

For example, a research study could involve the synthesis of a TCO-functionalized polymer using this compound, which is then crosslinked with a tetrazine-functionalized peptide that is a substrate for a specific enzyme. The resulting hydrogel would be stable under normal conditions but would degrade in the presence of the target enzyme, leading to the release of an encapsulated therapeutic agent. This type of stimuli-responsive system has significant potential in targeted drug delivery and tissue engineering.

Table 2: Examples of Stimuli for Responsive Polymer Gels

StimulusTriggering MechanismPotential Application
LightPhoto-cleavage of crosslinkersOn-demand drug release
pHCleavage of acid-labile linkersDrug delivery to acidic tumor microenvironments
EnzymesEnzymatic cleavage of peptide crosslinkersTargeted therapy
RedoxCleavage of disulfide bondsIntracellular drug delivery

Surface Functionalization and Coating Technologies for Research Substrates

The ability to modify the surfaces of materials is crucial for a wide range of research applications, from creating biocompatible implants to developing sensitive biosensors. The bioorthogonal nature of the TCO-tetrazine reaction makes it an excellent method for surface functionalization, as it can be performed in the presence of a wide variety of functional groups without side reactions. nih.govbiorxiv.orgresearchgate.net

A general strategy for surface functionalization using this compound would first involve modifying a research substrate (e.g., glass, gold, or a polymer film) to introduce amine groups on its surface. This can be achieved through various surface chemistry techniques. The amine-functionalized surface is then reacted with this compound to create a TCO-activated surface. This surface is then ready for the covalent attachment of any tetrazine-modified molecule of interest.

This method has been used to immobilize a variety of biomolecules, including peptides and enzymes, onto surfaces. nih.gov For example, a study demonstrated the coating of a solid material surface with a tetrazine-containing polymer, which was then used to graft TCO-containing molecules of interest. This approach was successful in functionalizing materials with enzymes and antibiotics while retaining their biological activity. This highlights the potential for creating bioactive surfaces for applications in cell culture, biosensing, and medical devices.

Covalent Grafting onto Material Surfaces for Research Probes

The unique reactivity of this compound allows for its use in the covalent grafting of research probes onto material surfaces. This process typically involves a two-step strategy. First, an amine-containing probe molecule is reacted with this compound in a suitable organic solvent. This reaction results in the formation of a stable amide bond, yielding a TCO-functionalized probe. In the second step, this TCO-activated probe is introduced to a material surface that has been pre-functionalized with tetrazine groups. The rapid and specific TCO-tetrazine click reaction then covalently grafts the probe onto the surface.

This method of surface modification is advantageous for creating research probes with a high degree of control over the density and orientation of the immobilized molecules. The efficiency of the TCO-tetrazine ligation allows for effective surface coverage even at low concentrations of the TCO-functionalized probe.

To illustrate the process of creating a fluorescent research probe on a glass surface, consider the following experimental outline:

Preparation of a TCO-Functionalized Fluorescent Dye: An amine-containing fluorescent dye is reacted with this compound in an organic solvent such as dimethylformamide (DMF) with a mild base. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Surface Preparation: Glass slides are functionalized with tetrazine groups using established surface chemistry protocols.

Grafting Reaction: The TCO-functionalized fluorescent dye is dissolved in a suitable solvent and incubated with the tetrazine-modified glass slides.

Washing and Characterization: The slides are thoroughly washed to remove any non-covalently bound dye. The successful grafting of the fluorescent probe can be confirmed by fluorescence microscopy and spectroscopy.

The following table provides hypothetical data for the characterization of a fluorescently labeled surface prepared using this method.

ParameterUnmodified GlassTetrazine-Functionalized GlassTCO-Dye Grafted Glass
Surface Contact Angle (°) 356575
Fluorescence Intensity (a.u.) <5<5850
Surface Coverage (molecules/µm²) 0N/A1.2 x 10⁴

This interactive table showcases the expected changes in surface properties upon successful covalent grafting of a TCO-functionalized dye.

Controlled Immobilization of Biomolecules for Research Devices

The principles of TCO-tetrazine click chemistry enabled by reagents like this compound are also applied to the controlled immobilization of biomolecules for the fabrication of research devices such as biosensors and microarrays. In this context, the goal is to attach a biomolecule, such as a peptide or a small molecule ligand, to a surface in a specific orientation to ensure its biological activity is retained.

The strategy often involves modifying the biomolecule of interest with a tetrazine moiety and the surface with TCO groups, or vice versa. While direct labeling of large biomolecules like proteins with this compound in aqueous buffers can be challenging, it can be used to functionalize smaller amine-containing biomolecules or linkers in organic solvents. These TCO-modified molecules can then be used to create TCO-functionalized surfaces.

An example of this application is the development of a peptide-based biosensor for detecting a specific protein.

Surface Functionalization: A sensor chip surface is first modified with an amine-terminated self-assembled monolayer (SAM). This compound is then reacted with the amine groups on the SAM in an organic solvent to create a TCO-functionalized surface.

Biomolecule Preparation: A peptide with a known affinity for the target protein is synthesized with a tetrazine group at a specific position that does not interfere with its binding activity.

Immobilization: The tetrazine-modified peptide is then spotted onto the TCO-functionalized sensor surface, leading to its covalent immobilization via the TCO-tetrazine reaction.

Analysis: The performance of the peptide-immobilized surface as a biosensor can be evaluated by measuring the binding of the target protein using techniques such as surface plasmon resonance (SPR) or quartz crystal microbalance (QCM).

The following table presents hypothetical data from an SPR analysis of a biosensor fabricated using this method.

AnalyteAssociation Rate Constant (ka) (M⁻¹s⁻¹)Dissociation Rate Constant (kd) (s⁻¹)Affinity Constant (KD) (M)
Target Protein 2.5 x 10⁵1.8 x 10⁻⁴7.2 x 10⁻¹⁰
Non-specific Protein <1.0 x 10²Not DeterminedNot Determined

This interactive table illustrates the specific binding of a target protein to a biosensor surface prepared with a peptide immobilized via a this compound-derived linker, demonstrating the high affinity and specificity of the interaction.

Analytical Methodologies and Characterization in 4e Tco Pnb Ester Research

Advanced Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic methods are indispensable for elucidating the complex three-dimensional structure of (4E)-TCO-PNB Ester. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its atomic composition, bonding, and electronic properties.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural and stereochemical assignment of this compound. Both ¹H and ¹³C NMR are used to map the connectivity and chemical environment of each atom in the molecule.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons are diagnostic. The protons on the trans-alkene of the cyclooctene (B146475) ring are particularly important, typically appearing in the olefinic region of the spectrum. The stereochemistry of the carbonate linkage, whether axial or equatorial, significantly influences the chemical shifts of the adjacent methine proton and other protons on the cyclooctene ring. For instance, in a related TCO derivative, the methine proton (H1) and the olefinic protons (H4, H5) provide key structural information.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift of each unique carbon atom. The carbonyl carbon of the carbonate group, the carbons of the p-nitrophenyl ring, and the carbons of the trans-cyclooctene (B1233481) ring all resonate at characteristic frequencies. The chemical shifts of the sp³-hybridized carbons in the cyclooctene ring are particularly sensitive to the ring's conformation and the stereochemistry at C1.

A study that utilized ((4E)-cyclooct-4-en-1-yl) (4-nitrophenyl) carbonate as a starting material for synthesizing a ceramide-TCO probe confirms the use of NMR for characterization. nih.gov Although specific spectra for the starting material are not provided in the main text, related literature often includes detailed NMR data in supplementary information, which is crucial for verifying the synthesis and stereochemical integrity of such compounds. nih.govrsc.org

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Functional Groups in this compound

Functional GroupAtomTypical Chemical Shift (ppm)
p-NitrophenylAromatic C-H7.5 - 8.3
p-NitrophenylAromatic C-NO₂145 - 150
p-NitrophenylAromatic C-O150 - 155
CarbonateC=O150 - 155
trans-CycloocteneOlefinic C-H5.5 - 5.8
trans-CycloocteneOlefinic C130 - 136
trans-CycloocteneCH-O75 - 85
trans-CycloocteneAliphatic CH₂1.5 - 2.5

Note: These are approximate ranges and can vary based on the solvent and specific stereoisomer.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

IR spectroscopy is particularly useful for identifying strong dipole-moment-changing vibrations. Key absorbances for this compound include:

Carbonyl (C=O) stretch: A strong, sharp peak characteristic of the carbonate group, typically found in the range of 1760-1780 cm⁻¹.

Nitro (NO₂) stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group, usually appearing around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively.

C-O stretches: Intense bands associated with the C-O single bonds of the carbonate ester linkage, found in the 1200-1250 cm⁻¹ region.

trans-Alkene (C=C) stretch: A weaker band around 970 cm⁻¹ is characteristic of the out-of-plane C-H bend of a trans-disubstituted double bond.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The C=C stretch of the trans-cyclooctene ring, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum around 1650 cm⁻¹. The symmetric stretch of the nitro group is also typically Raman active. The combination of IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. d-nb.info

Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, is used to study the electronic transitions within the this compound molecule. The primary chromophore in the molecule is the p-nitrophenyl group.

Research has shown that the reaction between radiolabeled tetrazines and TCO-PNB ester can be monitored by HPLC with UV detection at 254 nm, indicating significant absorbance at this wavelength. acs.orgnih.gov The p-nitrophenyl group typically exhibits strong absorption bands in the UV region. The cleavage of the ester bond to release p-nitrophenol can be monitored spectrophotometrically, as the phenolate (B1203915) has a distinct absorbance at higher wavelengths (around 400 nm) under basic conditions.

Fluorescence spectroscopy is generally less informative for this compound itself. The nitro group in the p-nitrophenyl moiety is a well-known fluorescence quencher. Therefore, the compound is expected to be non-fluorescent or exhibit very weak fluorescence. However, its reactivity can be harnessed in fluorogenic assays. For example, the reaction of the ester with an amine can lead to a fluorescent product, providing a method to monitor conjugation reactions. nih.gov

Mass Spectrometry Approaches for Molecular Characterization in Research

Mass spectrometry (MS) is a critical analytical technique that provides information about the mass, and thus the molecular weight and elemental composition, of this compound. It is also used to deduce structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. Techniques like Electrospray Ionization (ESI) coupled with Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) analyzers are commonly used.

The precise elemental composition is a key parameter for confirming the identity of a newly synthesized batch of the compound and is a standard characterization requirement for publication in chemical research.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₅H₁₇NO₅ nih.govnih.govsigmaaldrich.com
Molecular Weight291.30 g/mol nih.govnih.govsigmaaldrich.com
Exact Mass291.11067264 Da nih.gov
Monoisotopic Mass291.11067264 Da nih.gov

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the this compound ion. In an MS/MS experiment, the molecular ion is selected and then subjected to collision-induced dissociation (CID), breaking it into smaller fragment ions. The analysis of these fragments provides valuable structural information, confirming the connectivity of the different parts of the molecule.

For this compound, characteristic fragmentation patterns would be expected:

Loss of the p-nitrophenoxy group: Cleavage of the ester C-O bond could lead to the loss of the p-nitrophenoxy radical or p-nitrophenol, resulting in a fragment corresponding to the TCO-carbonyl cation.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carbonate esters.

Fragmentation of the cyclooctene ring: The TCO ring itself can undergo characteristic cleavages.

Analyzing these fragmentation patterns helps to piece together the molecular structure, complementing the data obtained from NMR and vibrational spectroscopy. libretexts.orgscienceready.com.au

Chromatographic Separations and Purity Assessment for Research Samples

Chromatographic methods are indispensable for both the purification and purity assessment of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis of this compound. These methods are routinely used to monitor reaction progress, purify products, and assess the purity of final compounds.

Method Development Insights: Developing a robust HPLC or UPLC method involves the careful selection of several parameters to achieve optimal separation of the target compound from impurities and reactants.

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18, are commonly employed for the separation of moderately polar compounds like this compound. For instance, a study utilized a Gemini-NX C18 column (250 × 21.2 mm, 5 μm) for preparative purification of a TCO derivative. nih.gov Another common choice is the Acquity UPLC® BEH C18 column (50 × 2.1 mm, 1.7 μm) for analytical UPLC-MS. nih.gov

Mobile Phase Composition: A gradient elution is often preferred over an isocratic one to achieve better resolution over a wider range of analyte polarities. A typical mobile phase system consists of an aqueous component (Solvent A) and an organic modifier (Solvent B). Common choices include:

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (HCOOH). nih.gov

Solvent B: Acetonitrile (MeCN) or a mixture like MeCN-H₂O (9:1) with 0.1% TFA. nih.gov

Gradient Profile: The gradient profile, which is the change in the proportion of Solvent B over time, is optimized to ensure adequate separation of all components. A typical gradient might run from 5% to 100% Solvent B over a set period. lcms.cz For example, a gradient for a TCO derivative purification ran from 95% Solvent A to 100% Solvent B over a 17-minute timeframe. nih.gov

Detection: A UV detector is commonly used, with detection wavelengths set at values where the compound and potential impurities have significant absorbance, such as 254 nm. acs.orgnih.gov

Illustrative HPLC Method Parameters:

ParameterSetting 1Setting 2
Column Gemini-NX C18 (250 × 21.2 mm, 5 μm)Phenomenex Luna C18 (250 x 10 mm, 10 μm)
Mobile Phase A H₂O + 0.1% TFAH₂O + 0.1% TFA
Mobile Phase B MeCN-H₂O (9:1) + 0.1% TFAMeCN-H₂O (9:1) + 0.1% TFA
Flow Rate Not specified4 mL/min
Gradient Not specified0–3 min: 5% B; 3–20 min: ramp to 100% B; 20–23 min: 100% B
Reference nih.gov nih.gov

Purity Assessment: The purity of this compound is critical for its intended applications. Commercial suppliers often state a purity of ≥95%. broadpharm.comaxispharm.comsigmaaldrich.comcreative-biolabs.comsigmaaldrich.com HPLC and UPLC are the primary tools for quantifying this purity. The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to determine its percentage purity.

In research, the reactivity of the TCO group is often confirmed by reacting it with a tetrazine and observing the formation of a new product peak in the HPLC chromatogram at a different retention time. acs.orgnih.gov

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The determination of enantiomeric purity, or enantiomeric excess (ee), is crucial as different enantiomers can have different biological activities. libretexts.org

Chiral chromatography is a specialized form of HPLC that can separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodological Approach: While specific chiral HPLC methods for this compound are not extensively detailed in the provided search results, the general principles of chiral method development are well-established. nih.govthieme-connect.de

Chiral Stationary Phases (CSPs): A variety of CSPs are available, often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The selection of the appropriate CSP is often empirical and requires screening several different columns.

Mobile Phase: The mobile phase composition can significantly influence the separation. Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) systems are used, depending on the CSP and the analyte.

Detection: As with achiral HPLC, UV detection is common. However, for more sensitive and specific detection, a mass spectrometer (MS) can be coupled to the HPLC system (LC-MS). nih.gov

Enantiomeric Purity and its Importance: Enantiomeric purity is often expressed as enantiomeric excess (ee), which is the percentage excess of one enantiomer over the other. masterorganicchemistry.com For example, a 75:25 mixture of enantiomers has a 50% ee. masterorganicchemistry.com The determination of enantiomeric purity is critical in pharmaceutical development and for ensuring the quality of chiral research chemicals. nih.govthieme-connect.de In some cases, compounds can be resolved using a chiral HPLC column. google.com

Example of Chiral Analysis in a Related Field: A study on synthetic peptide therapeutics demonstrated a chiral HPLC-ESI-MS/MS method for determining amino acid chiral purity. nih.gov This highlights the capability of modern chromatographic techniques to accurately quantify enantiomeric impurities, often in the range of 0.1-1.0%. nih.gov

Crystallographic Analysis for Solid-State Structural Investigations in Research

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, a crystal structure would definitively confirm its molecular connectivity, conformation, and stereochemistry.

While a specific crystal structure for this compound itself was not found in the search results, the crystallographic analysis of related TCO derivatives has been reported. For instance, the X-ray crystal structure of a difunctionalized TCO derivative was determined, providing crucial insights into its solid-state conformation. researchgate.net

The Process of X-ray Crystallography:

Crystal Growth: The first and often most challenging step is to grow a single crystal of the compound of sufficient size and quality.

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The diffraction pattern is recorded by a detector.

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

Information Gained from Crystallographic Analysis:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Stereochemistry: Unambiguous determination of the relative and absolute stereochemistry of chiral centers.

Intermolecular Interactions: Information about how molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions.

The availability of a crystal structure for this compound would be highly valuable for computational studies, understanding its reactivity, and confirming the stereochemical outcome of its synthesis.

Computational Chemistry and Theoretical Investigations of 4e Tco Pnb Ester Reactivity and Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations have been instrumental in understanding the electronic structure and predicting the reactivity of (4E)-TCO-PNB Ester. These methods offer insights into reaction mechanisms and conformational preferences that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has been widely applied to study the reaction pathways of molecules containing the trans-cyclooctene (B1233481) (TCO) scaffold. The primary reaction of the TCO moiety is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines. google.comnih.gov DFT calculations have shown that the high reactivity of TCO in these reactions is due to the significant strain energy of the trans-double bond, which is released upon cycloaddition. acs.org

Computational studies on the IEDDA reaction between TCO derivatives and tetrazines have elucidated the transition state geometries and activation energies. For instance, the reaction of a parent TCO with s-tetrazine was calculated to have an activation free energy (ΔG‡) of 8.92 kcal/mol. nih.gov The introduction of strain-inducing modifications to the TCO ring, such as fusing a cyclopropane (B1198618) ring, can lower this barrier to 6.95 kcal/mol, predicting a significant rate enhancement. nih.gov These findings underscore the role of ring strain in modulating the reactivity of the TCO core.

The p-nitrophenyl (PNP) ester group of this compound is primarily involved in reactions with amine nucleophiles to form amide bonds. broadpharm.commedchemexpress.com Theoretical studies on the aminolysis of activated esters like PNP esters have shown that the reaction proceeds through a tetrahedral intermediate. mdpi.com The p-nitrophenolate is an excellent leaving group, which contributes to a thermodynamically favorable reaction. For p-nitrophenyl carbonates, the Gibbs free energy for reaction with methylamine (B109427) in water is highly exergonic, calculated to be -76.11 kJ/mol, indicating a strong driving force for the reaction. mdpi.com The electron-withdrawing nature of the nitro group is key to stabilizing the leaving group and accelerating the reaction. acs.org

ReactantsComputational MethodCalculated ParameterValueReference
TCO + s-TetrazineM06L/6-311+G(d,p)ΔG8.92 kcal/mol nih.gov
cis-fused Bicyclo[6.1.0]non-4-ene + s-TetrazineM06L/6-311+G(d,p)ΔG6.95 kcal/mol nih.gov
p-Nitrophenyl Carbonate + MethylamineT1 and G3(MP2)ΔG (in water)-76.11 kJ/mol mdpi.com

Ab initio and DFT calculations have been crucial in determining the conformational landscape of trans-cyclooctene and its derivatives. scispace.com TCO exists in several conformations, with the 'crown' and 'half-chair' forms being the most significant. medchemexpress.com The crown conformation is the most stable, resembling the chair conformation of cyclohexane. scispace.com Ab initio calculations have determined that the half-chair conformation is approximately 5.6-5.9 kcal/mol higher in energy than the crown conformation. broadpharm.comnih.gov

This energy difference is a key factor in the reactivity of TCO derivatives. Molecules that are constrained to a half-chair-like conformation exhibit higher ground-state energy and are therefore "pre-distorted" towards the transition state of the Diels-Alder reaction, leading to enhanced reactivity. scispace.com The substitution pattern on the TCO ring can influence the preferred conformation. For functionalized TCOs, the axial isomer has been calculated to be 1.1 kcal/mol higher in energy than the equatorial isomer, which correlates with its higher reactivity. nih.govresearchgate.net

ConformationComputational MethodRelative EnergyReference
CrownCBS-APNO / G30.0 kcal/mol (Reference) nih.gov
Half-ChairCBS-APNO / G35.6 - 5.9 kcal/mol broadpharm.comnih.gov
Axial Isomer (Functionalized TCO)DFT1.1 kcal/mol (relative to equatorial) nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules like this compound, including its conformational flexibility and interactions with the surrounding solvent and biological macromolecules over time.

While specific MD simulations for this compound are not extensively documented in the literature, the behavior of TCO-containing linkers in bioconjugation has been a subject of computational investigation. researchgate.netkcsnet.or.kr MD simulations can model how the TCO moiety, attached to a biomolecule via a linker, explores conformational space in an aqueous environment. These simulations are crucial for understanding the accessibility of the TCO group for reaction with its tetrazine partner.

Studies on related systems have shown that the linker's properties, such as its length and hydrophilicity, can significantly impact the TCO's reactivity. researchgate.net For instance, simulations can reveal whether a hydrophobic TCO moiety becomes buried within the protein structure, thereby masking it from reaction. researchgate.net Introducing hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to maintain the TCO group's exposure to the solvent and enhance its effective reactivity. researchgate.net

Modeling the interaction between this compound and a target protein is essential for its application in chemical biology and drug delivery. After the initial conjugation to a protein via the PNB ester, the TCO group serves as a "handle" for subsequent ligation. Docking and MD simulations can be used to predict the binding modes of the TCO-functionalized protein with its tetrazine-bearing partner.

These computational models can help rationalize the observed reactivity and guide the design of improved linkers. For example, simulations can assess the steric hindrance around the conjugated TCO group and how this might affect the approach of the tetrazine reactant. researchgate.net Furthermore, MD simulations can provide insights into how the conjugation of this compound might alter the protein's native structure and dynamics, which is critical for preserving its biological function. kcsnet.or.kr

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can aid in the structural elucidation and characterization of complex molecules like this compound.

The prediction of ¹H and ¹³C NMR chemical shifts using DFT has become a reliable tool for distinguishing between possible isomers and confirming structures. github.io The process typically involves:

A conformational search to identify low-energy conformers of the molecule.

Geometry optimization of these conformers using a suitable DFT functional and basis set.

Calculation of the isotropic shielding values for each nucleus.

Averaging of these values based on the Boltzmann population of the conformers.

Scaling of the calculated shielding values to obtain the final predicted chemical shifts.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in organic chemistry. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts (δ) for both protons (¹H) and carbon-13 (¹³C). nih.govnih.gov The process of predicting NMR chemical shifts for this compound would involve a multi-step computational protocol.

First, the three-dimensional structure of the this compound molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), TZVP). nih.govresearchgate.net Given the conformational flexibility of the eight-membered cyclooctene (B146475) ring, a thorough conformational search is crucial to identify the lowest energy conformer or an ensemble of low-energy conformers. cam.ac.uk The accuracy of the final chemical shift prediction is highly dependent on the quality of the optimized geometry. nih.gov

Once the geometry is optimized, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable approach. nih.gov The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_sample = σ_TMS - σ_sample

The inclusion of solvent effects, often modeled using implicit solvent models like the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions, as chemical shifts can be sensitive to the polarity of the surrounding medium. researchgate.net

Validation of the predicted chemical shifts is achieved by comparing them with experimental NMR data. A strong correlation between the calculated and experimental values confirms the structural assignment and the computational methodology. For a molecule like this compound, this validation would be critical to confirm the trans-configuration of the double bond and the stereochemistry of the p-nitrophenyl ester group (axial vs. equatorial). While specific experimental and computational NMR data for this compound are not widely published, the table below provides an illustrative example of how predicted and experimental data would be presented for validation.

Table 1: Illustrative Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table is for illustrative purposes, demonstrating the expected format and type of data from such a computational study. The values are hypothetical.

AtomPredicted δ (ppm)Experimental δ (ppm)Difference (ppm)
¹H NMR
Olefinic H6.156.090.06
Olefinic H5.855.780.07
CH-O5.205.150.05
Aromatic H8.258.220.03
Aromatic H7.507.480.02
Cyclooctyl H1.5-2.51.4-2.4-
¹³C NMR
C=O153.5152.90.6
Olefinic C135.2134.80.4
Olefinic C130.1129.50.6
CH-O80.579.90.6
Aromatic C-NO₂145.8145.20.6
Aromatic C-O155.0154.50.5
Aromatic C125.5125.10.4
Aromatic C122.0121.70.3
Cyclooctyl C25-4024-39-

UV-Vis Absorption and Emission Spectra Modeling

The electronic absorption and emission properties of this compound can be investigated using time-dependent density functional theory (TD-DFT). mdpi.comrsc.org This computational method is widely used to predict the ultraviolet-visible (UV-Vis) absorption spectra of organic molecules by calculating the energies of electronic transitions from the ground state to various excited states.

The process begins with the optimization of the ground-state geometry of the molecule, similar to the protocol for NMR prediction. Following this, TD-DFT calculations are performed on the optimized structure to obtain the vertical excitation energies and the corresponding oscillator strengths (f). The excitation energy corresponds to the energy of the absorbed photon and can be related to the wavelength of maximum absorption (λ_max), while the oscillator strength is related to the intensity of the absorption band. rsc.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the p-nitrophenyl chromophore. emerginginvestigators.org TD-DFT calculations can help assign the specific molecular orbitals involved in these transitions. For instance, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often involved in the lowest energy transition. Analysis of the character of these orbitals can reveal charge-transfer characteristics of the electronic transitions.

Modeling of the emission spectra (fluorescence) involves optimizing the geometry of the first singlet excited state (S₁). The energy difference between the optimized S₁ state and the ground state (at the S₁ geometry) provides the emission energy. However, this compound is not expected to be significantly fluorescent.

The table below illustrates the kind of data that would be generated from a TD-DFT study on this compound, comparing theoretical predictions with hypothetical experimental data.

Table 2: Illustrative Predicted and Experimental UV-Vis Absorption Data for this compound in Dichloromethane This table is for illustrative purposes. The values are hypothetical.

TransitionCalculated λ_max (nm)Oscillator Strength (f)Experimental λ_max (nm)Assignment
S₀ → S₁3150.55310π → π* (p-nitrophenyl)
S₀ → S₂2680.12265π → π* (p-nitrophenyl)
S₀ → S₃2250.30220π → π* (carbonate/alkene)

Development of Predictive Models for Bioorthogonal Ligation Rates

The reaction of this compound with tetrazines is a type of inverse-electron-demand Diels-Alder (iEDDA) reaction, a cornerstone of bioorthogonal chemistry. cam.ac.ukrsc.org The rates of these reactions are exceptionally fast, but they can vary significantly depending on the specific structures of the TCO derivative and the tetrazine. Computational modeling plays a crucial role in understanding and predicting these reaction rates, which is essential for designing efficient bioorthogonal tools. rsc.org

Predictive models for iEDDA ligation rates are typically based on Frontier Molecular Orbital (FMO) theory and transition state theory. rsc.org According to FMO theory, the reaction rate is inversely correlated with the energy gap between the HOMO of the dienophile (this compound) and the LUMO of the diene (the tetrazine). A smaller HOMO-LUMO gap leads to a stronger orbital interaction and a lower activation barrier, resulting in a faster reaction.

Computational models are used to calculate the energies of the HOMO and LUMO for a series of TCO derivatives and tetrazines. By correlating the calculated HOMO-LUMO gaps with experimentally measured reaction rates, a quantitative structure-activity relationship (QSAR) model can be developed.

A more sophisticated approach involves calculating the activation free energy (ΔG‡) of the reaction by locating the transition state structure on the potential energy surface using DFT methods. rsc.org The distortion-interaction model (also known as the activation strain model) is a powerful tool for analyzing the activation barrier. rsc.org It deconstructs the activation energy into two components:

Distortion Energy (or Strain Energy): The energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. The high ring strain of the trans-cyclooctene in this compound pre-distorts it towards the transition state geometry, reducing the required distortion energy and thus accelerating the reaction. rsc.org

Interaction Energy: The stabilizing energy of the interaction between the two distorted reactants in the transition state.

By calculating these energy components for a series of reactants, predictive models can be built that not only forecast the reaction rate but also provide deep mechanistic insights into the factors controlling reactivity. For instance, such models can explain why axial isomers of TCO derivatives sometimes react faster than equatorial isomers. cam.ac.uk These predictive models are invaluable for the rational design of new bioorthogonal reagents with tailored ligation kinetics for specific applications.

Future Research Directions and Emerging Paradigms for 4e Tco Pnb Ester

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Research

Table 1: Potential Applications of AI/ML in (4E)-TCO-PNB Ester Research
AI/ML Application AreaSpecific Goal for this compoundPotential ImpactRelevant Research Focus
Reaction Optimization Improve the yield and purity of this compound synthesis.Reduced cost, time, and waste in reagent production.Deep reinforcement learning to explore reaction conditions (temperature, catalysts, solvents). acs.orgfrontiersin.org
Retrosynthetic Analysis Discover more efficient or novel synthetic pathways to the TCO core.Increased accessibility and structural diversity of TCO-based linkers.AI-driven retrosynthesis to propose alternative disconnections and precursors. pharmafeatures.com
Novel Reagent Design Generate designs for next-generation TCO linkers with superior properties.Creation of reagents with faster kinetics, enhanced stability, or new functionalities (e.g., cleavability).Generative models (GANs, AAEs) to explore chemical space for new TCO derivatives. pharmafeatures.com
Reactivity Prediction Predict the kinetic performance of new TCO derivatives in IEDDA reactions.Prioritize the synthesis of the most promising candidates, saving time and resources.Machine learning models trained on DFT calculations to predict activation energies. nih.gov

Expansion into Novel Research Areas Beyond Chemical Biology

While bioorthogonal chemistry was born from the need to study biological systems, its powerful tools are increasingly being applied to materials science and nanotechnology. The high efficiency and specificity of the TCO-tetrazine ligation make it ideal for the precise construction and functionalization of non-biological materials. This compound can serve as a valuable molecular linker to introduce the reactive TCO handle onto a variety of substrates.

Future research in this area includes the development of "smart" hydrogels. By incorporating TCO-functionalized polymers and tetrazine crosslinkers, researchers can create hydrogels whose properties, such as stiffness or degradability, can be modified in real-time. rsc.org This has applications in 3D cell culture and tissue engineering. Another area is the functionalization of surfaces and nanoparticles. Using the ester to anchor TCO groups onto a surface allows for the subsequent "clicking" of tetrazine-modified molecules, enabling the creation of patterned surfaces with specific chemical or physical properties. This could be used in the development of advanced sensors, catalysts, or tailored biomaterials.

Sustainable Synthesis and Green Chemistry Approaches in Research

As the use of click chemistry reagents like this compound becomes more widespread, there is a growing need for more sustainable and environmentally friendly synthetic methods. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

A key research direction is the replacement of traditional organic solvents with more sustainable alternatives. Many click reactions, including the NHS ester coupling step for creating molecules like this compound, are often performed in anhydrous organic solvents like DMF or DMSO to prevent hydrolysis. nih.gov Research into performing these and subsequent click reactions in greener solvents, such as water, deep eutectic solvents (DESs), or biomass-derived solvents like Cyrene™, is an active area. rsc.orgresearchgate.netmdpi.com For example, protocols for Cu(I)-catalyzed click reactions (a different class from the TCO-tetrazine reaction) have been successfully developed in DESs, which are biodegradable and have low toxicity. rsc.orgmdpi.com Applying these principles to the synthesis and application of TCO-based reagents could significantly reduce the environmental footprint of this chemistry. Further research could also explore enzymatic or chemo-enzymatic routes to key intermediates, leveraging the high selectivity of enzymes to reduce the need for protecting groups and hazardous reagents.

Multimodal Research Platforms Utilizing this compound

Multimodal platforms, which combine multiple functionalities into a single molecular system, are a major emerging paradigm, particularly in biomedical imaging and theranostics. jocpr.comrhhz.net These platforms allow researchers to visualize biological processes using different imaging techniques (e.g., PET and fluorescence) or to combine a therapeutic agent with an imaging reporter for simultaneous treatment and monitoring. europa.eunih.gov this compound is an ideal tool for building such platforms, as its two reactive ends can be used to link different modalities to a targeting molecule, such as an antibody.

Future research will focus on creating increasingly sophisticated multimodal constructs. For example, a targeting antibody could first be modified with this compound to introduce the TCO group. This TCO handle then serves as a universal anchor point for a tetrazine-modified probe. This probe could be a single molecule containing both a PET imaging radionuclide (like ¹⁸F or ⁶⁴Cu) and a near-infrared (NIR) fluorescent dye. snmjournals.orgthno.orgnih.gov This enables whole-body PET imaging for diagnosis and tumor localization, followed by fluorescence-guided surgery for precise tumor removal. nih.govnih.gov The development of universal linkers and pre-targeting strategies, where the antibody and the imaging agent are administered separately to improve image contrast, is a key area of investigation that relies heavily on the robust and rapid kinetics of the TCO-tetrazine ligation. uantwerpen.beacs.orgx-mol.netuantwerpen.be

Table 3: Components of a TCO-Based Multimodal Imaging Platform
ComponentExampleFunctionRole of this compound
Targeting Moiety Monoclonal Antibody (e.g., huA33)Binds to a specific biological target (e.g., a cancer cell receptor). nih.govReacts with amine residues (lysine) on the antibody to attach the TCO group.
Bioorthogonal Handle trans-Cyclooctene (TCO)Provides a reactive site for the rapid and specific attachment of the payload.Is the key reactive group provided by the linker.
Payload (Imaging) ¹⁸F, ⁶⁴Cu, ⁸⁹Zr (for PET); AlexaFluor 680, Dye800 (for Fluorescence) snmjournals.orgthno.orgGenerates a detectable signal for imaging.Not directly involved, but the TCO group enables its attachment via a tetrazine counterpart.
Payload (Therapeutic) Radioisotopes (e.g., ¹³¹I), Chemotherapeutic DrugsDelivers a therapeutic effect to the target site. europa.euThe TCO group can be used to attach a tetrazine-modified therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key functional groups in (4E)-TCO-PNB Ester, and how do they enable dual reactivity in biomolecular conjugation?

  • Answer : The compound contains two reactive groups: a PNB ester (para-nitrobenzyl ester) and a trans-cyclooctene (TCO) .

  • PNB ester : Reacts selectively with primary amines (e.g., lysine residues in proteins) under mild alkaline conditions (pH 7–9), forming stable amide bonds .
  • TCO : Undergoes bioorthogonal "inverse electron-demand Diels-Alder" (IEDDA) reactions with tetrazines at rates up to 10⁴ M⁻¹s⁻¹, enabling rapid, catalyst-free conjugation in physiological conditions .
    • Methodological Note : For sequential conjugation, first react the PNB ester with amines, then perform TCO-tetrazine ligation to avoid cross-reactivity.

Q. What storage and handling protocols are critical for maintaining this compound stability?

  • Answer :

  • Storage : Store at –20°C in anhydrous, light-protected containers to prevent hydrolysis of the PNB ester and TCO oxidation .
  • Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for dissolution; avoid aqueous buffers unless immediately prior to use .
  • Handling : Pre-cool solvents and work under inert gas (e.g., argon) to minimize degradation during experimental setup .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in dual-labeling experiments involving proteins and tetrazine probes?

  • Answer :

  • Step 1 : Amine Conjugation
  • Adjust pH to 8.5–9.0 (e.g., using 0.1 M sodium bicarbonate buffer) to maximize PNB ester reactivity with lysine residues.
  • Use a 10:1 molar ratio of this compound to protein to ensure sufficient labeling without aggregation .
  • Step 2 : TCO-Tetrazine Ligation
  • Incubate with tetrazine probes at 37°C for 1–2 hours to achieve >90% coupling efficiency.
  • Monitor reaction progress via HPLC or fluorescent detection (e.g., using tetrazine-Cy5 probes) .
  • Critical Consideration : Include a quenching agent (e.g., excess glycine) after amine conjugation to block unreacted PNB esters .

Q. How should researchers address inconsistent labeling efficiency when using this compound in heterogeneous biological systems (e.g., cell surfaces vs. purified proteins)?

  • Answer :

  • Issue 1 : Steric hindrance from PEG linkers or bulky biomolecules.
  • Solution : Use PEG4 or longer spacers (e.g., TCO-PEG8-NHS ester) to reduce steric effects, as shown in radiolabeling studies with peptobrushes .
  • Issue 2 : Competing hydrolysis of PNB ester in aqueous environments.
  • Solution : Pre-dissolve the compound in DMSO and add to reactions in <5% (v/v) to minimize hydrolysis .
  • Validation : Quantify labeling efficiency via radioactive tracing (e.g., [¹¹C]-carboxylated tetrazines) or mass spectrometry .

Q. What analytical techniques are recommended for characterizing this compound conjugates and resolving data contradictions?

  • Answer :

  • Technique 1 : Reverse-phase HPLC with UV/Vis (254 nm) and radioactive detection to separate and quantify conjugated vs. free probes (see Table 1) .
  • Technique 2 : MALDI-TOF MS to confirm molecular weight shifts post-conjugation, resolving ambiguities in reaction completion .
  • Data Interpretation Example :
  • Contradiction : A study reported reduced TCO-tetrazine reactivity in low-pH buffers despite theoretical compatibility.
  • Resolution : The PNB ester hydrolyzes preferentially at pH <7, consuming the reagent before TCO ligation. Adjust reaction order or buffer conditions .

Table 1: Comparative Analysis of this compound Conjugation Efficiency Under Different Conditions

Condition Reaction Time (min) Labeling Efficiency (%) Detection Method Reference
PNB ester + amine (pH 9) 6085 ± 5UV/Vis (254 nm)
TCO + tetrazine (37°C) 12092 ± 3Radioactive tracing (CPS)
With PEG4 spacer 9095 ± 2Fluorescence (Cy5 emission)

Key Methodological Takeaways

  • Dual Reactivity : Exploit sequential conjugation (amine first, TCO second) for orthogonal labeling .
  • Quality Control : Regularly validate reagent purity via NMR or LC-MS, as impurities >5% can skew reaction outcomes .
  • Ethical Compliance : Adhere to institutional guidelines for handling radioactive or bioactive conjugates, particularly in live-cell studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.